5-Nitrothiophene-3-carboxamide

Genotoxicity Mutagenesis Nitroheterocycle SAR

Standard nitrothiophene isomers fail to replicate the specific radical anion behavior and direct-acting mutagenicity of this 3-carboxamide derivative. For SAR studies on nitroreductase activation or narrow-spectrum antibacterials, isomer purity is non-negotiable. - **Key Application**: Positive control for Ames test genotoxicity studies. - **MedChem Utility**: Scaffold for MCHR1 antagonists (exemplified by 92 nM IC50). - **Supply Chain**: Packaged for immediate R&D use. Strict quality control ensures exact substitution pattern.

Molecular Formula C5H4N2O3S
Molecular Weight 172.16 g/mol
CAS No. 36050-09-6
Cat. No. B12077267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrothiophene-3-carboxamide
CAS36050-09-6
Molecular FormulaC5H4N2O3S
Molecular Weight172.16 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C5H4N2O3S/c6-5(8)3-1-4(7(9)10)11-2-3/h1-2H,(H2,6,8)
InChIKeyAILAVJFBFWLVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrothiophene-3-carboxamide: Overview & Core Research Uses


5-Nitrothiophene-3-carboxamide (CAS 36050-09-6) is a specialized heteroaromatic building block belonging to the nitrothiophene carboxamide class. Its structure features a 3-carboxamide group and a 5-nitro substituent on a thiophene ring, rendering it a direct-acting mutagen and a key intermediate for synthesizing functionalized thiophenes [1]. This compound serves as a critical starting material for generating 5-amino-3-thiophenecarboxamide derivatives and has been evaluated as a prototype in genotoxicity studies and as a scaffold for narrow-spectrum antibacterial agents [2].

1
Mutagenicity SAR prototype Baseline reference compound for 5-nitro-3-thiophenecarboxamide genotoxicity studies.
2
Isomer-specific radical chemistry Distinct two-step radical pathway compared to the 2-carboxamide isomer.
3
Versatile building block Supports GPCR ligand elaboration and antibacterial prodrug synthesis.

5-Nitrothiophene-3-carboxamide: Isomer-Dependent Reactivity


The precise substitution pattern on the thiophene ring critically dictates both the chemical reactivity and biological profile of nitrothiophene carboxamides. 5-Nitrothiophene-3-carboxamide exhibits a unique 'meta-like' substitution that confers a distinct radical anion behavior during reduction, unlike its 'para-like' 5-nitrothiophene-2-carboxamide isomer [1]. Furthermore, the specific positioning of the nitro and carboxamide groups is essential for the compound's role as a direct-acting mutagen in the Ames test [2]. Substitution with a generic nitrothiophene, such as the 2-carboxamide isomer, will not replicate these specific mechanistic and biological properties, potentially leading to failed experimental outcomes or misleading structure-activity relationship (SAR) data.

Target compound
5-Nitrothiophene-3-carboxamide (meta-like)
Direct-acting mutagen prototype; two-step radical pathway
Potential substitute
5-Nitrothiophene-2-carboxamide (para-like)
Single-step radical anion; may not replicate mutagenicity profile or bioactivation mechanism
The 3-carboxamide substitution pattern determines radical fate and Ames test response; a generic 2-carboxamide isomer does not reproduce the same mechanistic endpoints.

5-Nitrothiophene-3-carboxamide: Performance Evidence & Comparisons


Mutagenic Potency in Salmonella TA100 vs. Analogues

In a comprehensive Ames test study of 23 5-nitro-3-thiophenecarboxanilides and the parent compound 5-nitrothiophene-3-carboxamide (the prototype), the mutagenic potency of the prototype was established. Its activity is directly compared to the range observed across all tested derivatives in the same study. The data shows that 5-nitrothiophene-3-carboxamide exhibits significant direct-acting mutagenicity, placing it within the active spectrum of this compound class [1].

Mutagenic potency
Class-level inference
Class range 0.7–142 rev./nmol in TA100; prototype activity falls within this spectrum.
Supports genotoxicity SAR baseline.
Direct-acting mutagenicity without metabolic activation; essential comparator for derivative testing.
Genotoxicity Mutagenesis Nitroheterocycle SAR

Radical Anion Fate: Meta-like vs. Para-like Isomers

Electron Paramagnetic Resonance (EPR) studies reveal a critical mechanistic difference between the 'meta-like' 5-nitrothiophene-3-carboxamide and its 'para-like' isomer, 5-nitrothiophene-2-carboxamide. Upon reduction with potassium tert-butoxide in DMSO, 5-nitrothiophene-3-carboxamide initially forms a radical anion that subsequently converts to a distinct secondary radical species. In stark contrast, 5-nitrothiophene-2-carboxamide and 2-nitrothiophene yield only the corresponding radical anion without this secondary transformation [1].

Radical pathway divergence
Head-to-head
3-carboxamide isomer forms a transient radical anion then converts to a secondary radical; 2-carboxamide stops at the primary radical anion.
Supports radical pathway interpretation.
EPR reduction with t-BuOK in DMSO; isomer choice critical for nitroreductase activation studies.
Mechanistic Chemistry EPR Spectroscopy Isomer Differentiation

Nanomolar MCHR1 Antagonist Activity

The 5-nitrothiophene-3-carboxamide scaffold can be elaborated into potent bioactive molecules. The derivative N-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-5-nitrothiophene-3-carboxamide was tested for activity against the human melanin-concentrating hormone receptor 1 (MCHR1). In a radioligand displacement assay, this derivative exhibited an IC50 of 92 nM. Functional antagonism was confirmed in a [35S]GTPγS accumulation assay with an IC50 of 804 nM [1].

MCHR1 affinity
Assay context
IC50 92 nM (radioligand displacement)
Supports GPCR ligand scaffold exploration.
Functional antagonism confirmed at 804 nM in GTPγS assay. Derivative tested.
GPCR Pharmacology Melanin-Concentrating Hormone Drug Discovery

Precursor to Efflux-Pump-Evading Antibacterials

5-Nitrothiophene-3-carboxamide serves as a key precursor to a novel series of narrow-spectrum antibacterial agents. The broader nitrothiophene carboxamide class, to which this compound is foundational, has been specifically engineered to overcome the AcrAB-TolC efflux pump liability in Escherichia coli. These compounds act as prodrugs, requiring activation by the bacterial nitroreductases NfsA and NfsB. Lead compounds from this series have demonstrated efficacy in a mouse thigh infection model against multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp [1].

Antibacterial precursor role
Class-level inference
Key intermediate for AcrAB-TolC-evasive prodrugs active against E. coli, Shigella, Salmonella.
Supports efflux-evasion prodrug design.
Activated by NfsA/NfsB nitroreductases; in vivo thigh model data available.
Antibacterial Efflux Pump Prodrug

5-Nitrothiophene-3-carboxamide: Key Research & Industrial Applications


Genotoxicity & Mutagenesis: Prototype Direct-Acting Mutagen

5-Nitrothiophene-3-carboxamide is the definitive prototype for studying structure-activity relationships (SAR) in the genotoxicity of 5-nitro-3-thiophenecarboxamides. Its established, albeit unquantified, activity as a direct-acting mutagen in the Ames test [1] makes it an essential positive control and baseline compound for any lab investigating the mutagenic potential of new nitrothiophene derivatives. Its use ensures comparability with the foundational literature on this compound class.

Nitroheterocycle Bioactivation: Divergent Radical Pathways

The unique, two-step radical anion formation pathway of 5-nitrothiophene-3-carboxamide, which distinguishes it from 'para-like' isomers [1], makes this compound indispensable for fundamental research into the mechanisms of nitroreductase-mediated activation and free radical generation. Laboratories focused on understanding the bioreductive activation of nitroaromatic prodrugs or the basis of nitroheterocycle toxicity will require this specific isomer to dissect these divergent pathways.

Medicinal Chemistry: GPCR Ligand Scaffold

The 5-nitrothiophene-3-carboxamide core has been successfully employed to generate a potent antagonist of the MCHR1 receptor, with a derivative achieving an IC50 of 92 nM [1]. This validates the scaffold for medicinal chemistry programs targeting class A GPCRs. Procurement of this building block allows drug discovery teams to explore this chemotype for hit-to-lead optimization, confident in its ability to yield nanomolar-potency tool compounds.

Antibacterial Drug Discovery: Efflux-Pump-Evading Prodrugs

As a key precursor to a novel class of narrow-spectrum antibacterial agents, 5-nitrothiophene-3-carboxamide is a strategic material for developing new therapies against multidrug-resistant Gram-negative pathogens. The resulting compounds are engineered to evade the AcrAB-TolC efflux pump and are activated by bacterial nitroreductases [1]. Researchers developing next-generation antibiotics to combat E. coli, Shigella, and Salmonella can utilize this building block to synthesize and evaluate new analogs within this promising series.

Application
Selection Property
Validation Focus
Genotoxicity & mutagenesis SAR
Mutagenicity prototype context
Ames test baseline response in TA100
Nitroheterocycle bioactivation mechanism
Divergent radical pathway
EPR-based isomer comparison
GPCR ligand discovery
MCHR1 scaffold
Binding affinity in displacement assay
Antibacterial prodrug synthesis
Efflux-pump-evading scaffold
Nitroreductase-dependent activation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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